![molecular formula C10H11BrClN B2673423 [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine CAS No. 1508522-85-7](/img/structure/B2673423.png)
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 1508522-85-7 . It has a molecular weight of 260.56 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 260.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Organic Reactions :
- Shirinian et al. (2012) discussed the bromination of 2,3-diarylcyclopent-2-en-1-ones, revealing methods useful for the synthesis of bromo-substituted cyclopentenones, important in organic synthesis and preparation of various substances (Shirinian et al., 2012).
- Research by Kozhushkov et al. (2002) on methylenetriangulanes and spirocyclopropanated bicyclopropylidenes toward bromine, highlighted the rates of bromination and the stability of bromonium ions, contributing to knowledge in organic chemical reactions (Kozhushkov et al., 2002).
Environmental Chemistry :
- Manasfi et al. (2015) studied the degradation of oxybenzone in chlorinated seawater pools, revealing the formation of brominated disinfection byproducts. This research is relevant to understanding the environmental impact of brominated compounds (Manasfi et al., 2015).
- A study by Eriksson et al. (2004) on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water provided insights into the environmental fate of these compounds, relevant to understanding the behavior of brominated substances in the environment (Eriksson et al., 2004).
Anticancer and Antituberculosis Applications :
- Research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives by Mallikarjuna et al. (2014) explored their synthesis and potential in vitro anticancer and antituberculosis activities, indicating the medical relevance of such compounds (Mallikarjuna et al., 2014).
Medicinal Chemistry and Pharmacology :
- The pharmacological properties of ketamine, a related arylcycloalkylamine, were discussed by Chen (1969), providing insights into the neurological effects and potential therapeutic applications of similar compounds (Chen, 1969).
- Sniecikowska et al. (2019) researched 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists, indicating potential applications in antidepressant therapies (Sniecikowska et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHGKZPISMBYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
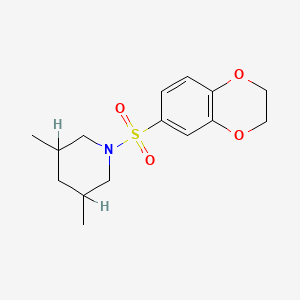
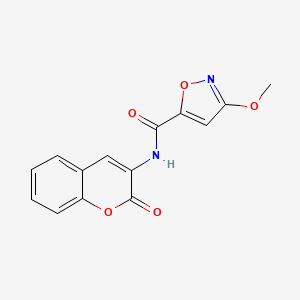
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
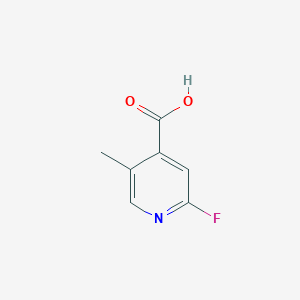
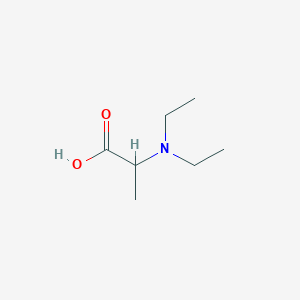

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)
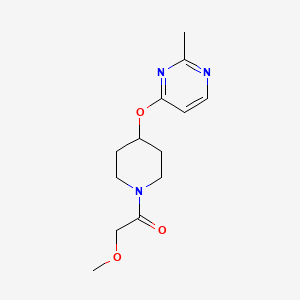
![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)
